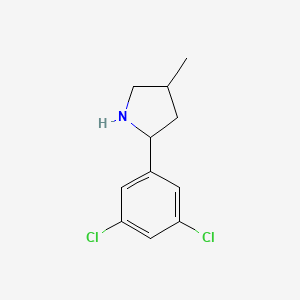![molecular formula C9H15NO4S B12869105 4-[(Propan-2-yloxy)carbonyl]thiomorpholine-3-carboxylic acid](/img/structure/B12869105.png)
4-[(Propan-2-yloxy)carbonyl]thiomorpholine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(Propan-2-yloxy)carbonyl]thiomorpholine-3-carboxylic acid is a chemical compound with a unique structure that includes a thiomorpholine ring substituted with a propan-2-yloxycarbonyl group and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Propan-2-yloxy)carbonyl]thiomorpholine-3-carboxylic acid typically involves the reaction of thiomorpholine with propan-2-yloxycarbonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
化学反应分析
Types of Reactions: 4-[(Propan-2-yloxy)carbonyl]thiomorpholine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The propan-2-yloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiomorpholine derivatives.
科学研究应用
4-[(Propan-2-yloxy)carbonyl]thiomorpholine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
作用机制
The mechanism of action of 4-[(Propan-2-yloxy)carbonyl]thiomorpholine-3-carboxylic acid involves its interaction with specific molecular targets. The thiomorpholine ring can interact with enzymes or receptors, leading to modulation of their activity. The propan-2-yloxycarbonyl group can enhance the compound’s stability and bioavailability. The carboxylic acid group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
相似化合物的比较
- 4-[(Prop-2-en-1-yloxy)carbonyl]thiomorpholine-3-carboxylic acid
- 4-[(Butan-2-yloxy)carbonyl]thiomorpholine-3-carboxylic acid
Comparison: 4-[(Propan-2-yloxy)carbonyl]thiomorpholine-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, stability, and interaction with molecular targets .
属性
分子式 |
C9H15NO4S |
|---|---|
分子量 |
233.29 g/mol |
IUPAC 名称 |
4-propan-2-yloxycarbonylthiomorpholine-3-carboxylic acid |
InChI |
InChI=1S/C9H15NO4S/c1-6(2)14-9(13)10-3-4-15-5-7(10)8(11)12/h6-7H,3-5H2,1-2H3,(H,11,12) |
InChI 键 |
MITKIEGNMKMYGJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC(=O)N1CCSCC1C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Ethyl-N,N,1,3-tetramethyl-1,6-dihydroimidazo[4,5-c]pyrazol-5-amine](/img/structure/B12869024.png)
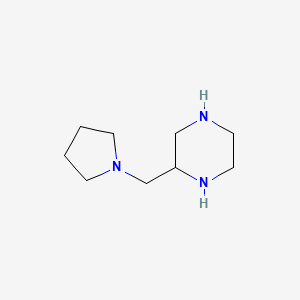
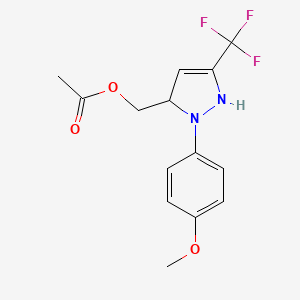
![2-Aminobenzo[d]oxazole-4-thiol](/img/structure/B12869032.png)
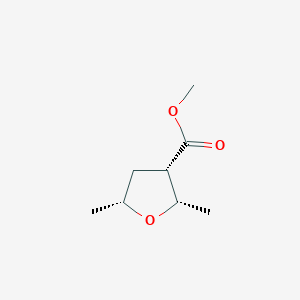
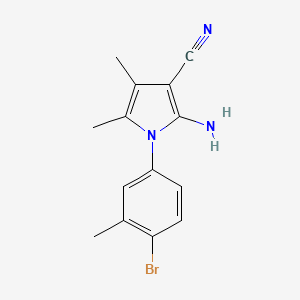
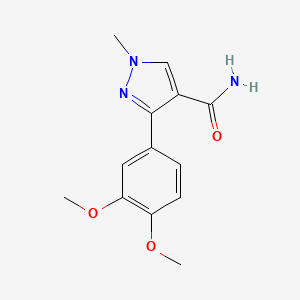
![1-(Oxazolo[4,5-b]pyridin-2-yl)pyrrolidin-3-amine dihydrochloride](/img/structure/B12869045.png)
![Sodium 4-(((6S,9S)-1-(benzylcarbamoyl)-2,9-dimethyl-4,7-dioxo-8-(quinolin-8-ylmethyl)octahydro-2H-pyrazino[2,1-c][1,2,4]triazin-6-yl)methyl)phenyl hydrogen phosphate](/img/structure/B12869056.png)
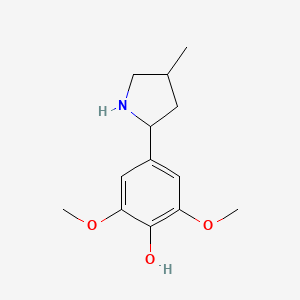
![3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B12869058.png)
![N-(4-Chlorophenethyl)-2-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide](/img/structure/B12869072.png)
